Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Capacity Differentiate Furan-2-yl from Phenyl Substitution
3-(Furan-2-yl)pyrrolidine-2,5-dione possesses a topological polar surface area (TPSA) of 59.31 Ų and three hydrogen-bond acceptor (HBA) sites, owing to the furan oxygen atom in addition to the two succinimide carbonyl oxygens . In contrast, phensuximide (1-methyl-3-phenylpyrrolidine-2,5-dione) has a PSA of 37.38 Ų and only two HBA sites, as the phenyl ring contributes no heteroatom-based hydrogen-bond acceptors . The 3-phenyl-substituted parent (3-phenylpyrrolidine-2,5-dione) has a PSA of approximately 46.2 Ų and a LogP of 1.09, compared to the furan analog's LogP of 0.69 . The furan-substituted compound thus exhibits a PSA approximately 59% larger than phensuximide and an additional hydrogen-bond acceptor, which predicts reduced passive membrane permeability but potentially improved aqueous solubility relative to the phenyl-substituted comparator series .
| Evidence Dimension | Topological polar surface area (TPSA) and hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | TPSA = 59.31 Ų; HBA = 3; HBD = 1; LogP = 0.69 |
| Comparator Or Baseline | Phensuximide (1-methyl-3-phenylpyrrolidine-2,5-dione): TPSA = 37.38 Ų; HBA = 2; HBD = 0; LogP = 0.94–1.10. 3-Phenylpyrrolidine-2,5-dione: TPSA ≈ 46.2 Ų; HBA = 2; LogP = 1.09. |
| Quantified Difference | Furan analog TPSA is 58.6% larger than phensuximide TPSA (59.31 vs. 37.38 Ų). Furan analog has 1 additional HBA site (3 vs. 2). LogP is 0.25–0.41 log units lower (more hydrophilic). |
| Conditions | Calculated physicochemical properties from standard cheminformatics platforms (chem960.com, sielc.com, chemsrc.com); values represent in silico predictions under standard conditions. |
Why This Matters
The substantially higher PSA and additional HBA of the furan-substituted compound predict lower blood–brain barrier permeability compared to phenyl-substituted succinimides, making it a mechanistically distinct choice for peripheral target applications where CNS exclusion is desirable, or for solubility-optimized fragment libraries.
